Enhanced Hydrogen Bonding Capacity vs. Non-Hydroxylated Analogs for Target Engagement
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol possesses one hydrogen bond donor (HBD) site from the 4-hydroxymethyl group, a feature absent in the core precursor 2-bromo-3-(trifluoromethyl)pyridine. This allows the compound, or its coupled products, to form hydrogen bonds with biological targets, a critical parameter in drug design . The computed TPSA of 33.12 Ų for 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol is comparable, while its LogP of 2.36 provides a measurable lipophilicity window suitable for CNS penetration prediction, contrasting with the non-hydroxylated analog which has no HBD and a different lipophilicity profile .
| Evidence Dimension | Hydrogen Bond Donor Count and Drug-likeness Parameters |
|---|---|
| Target Compound Data | HBD = 1, HBA = 2, LogP = 2.36, TPSA = 33.12 Ų |
| Comparator Or Baseline | 2-Bromo-3-(trifluoromethyl)pyridine: HBD = 0, HBA = 1, LogP ~ 2.8, TPSA ~ 12.9 Ų (predicted) |
| Quantified Difference | Delta HBD = +1; Delta HBA = +1; Delta TPSA ≈ +20.2 Ų |
| Conditions | Computed molecular properties; context: lead optimization for kinase inhibitors and other targets requiring H-bond interactions. |
Why This Matters
The presence of a hydrogen bond donor is essential for modulating solubility and target affinity; this compound's embedded alcohol handle avoids the need for de novo introduction of such a group, streamlining SAR exploration in drug discovery campaigns.
